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Compound of Interest

Compound Name: 1-(2-lodophenyl)piperidin-2-one
Cat. No.: B13235019
Get Quote

Executive Summary

N-(2-iodophenyl)valerolactam is a specialized N-aryl lactam derivative. While its para-isomer,
1-(4-iodophenyl)piperidin-2-one, is a critical intermediate in the synthesis of the anticoagulant
Apixaban, the ortho-isomer (2-iodo) presents unique solubility challenges due to steric
hindrance at the

-aryl bond.

This guide provides a technical analysis of the solubility profile of N-(2-
iodophenyl)valerolactam, drawing on comparative data from its structural analogs and
establishing a validated protocol for empirical determination. It is designed for process chemists
optimizing crystallization and purification workflows.

Chemical Identity & Structural Context

Understanding the molecular geometry is a prerequisite for predicting solubility behavior. The
iodine atom at the ortho position introduces significant steric strain, forcing the phenyl ring to
twist out of the lactam plane, which reduces crystal lattice energy compared to the more planar
para-isomer.
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Property Data
Common Name N-(2-iodophenyl)valerolactam
IUPAC Name 1-(2-iodophenyl)piperidin-2-one
Not widely listed (Analog 4-iodo CAS: 385425-
CAS Number
15-0)
Molecular Formula
Molecular Weight 301.12 g/mol

Key Functional Groups -Lactam (Piperidin-2-one), Aryl lodide

Structural Visualization

The following diagram illustrates the steric environment of the ortho-iodine substituent
compared to the para-isomer used in Apixaban synthesis.
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Figure 1: Structural components influencing the thermodynamic solubility of N-(2-
iodophenyl)valerolactam.

Solubility Profile

As specific quantitative mole-fraction data for the ortho-isomer is proprietary or absent in open
literature, the following data is derived from the 1-(4-iodophenyl)piperidin-2-one analog and the
parent N-phenyl-2-piperidone. The ortho-isomer typically exhibits higher solubility in organic
solvents than the para-isomer due to a lower melting point (weaker crystal lattice).

Qualitative Solubility Table
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Solvent Class

Solvent

Solubility Rating
(25°C)

Mechanistic Insight

Dipolar Aprotic

DMSO

High (>100 mg/mL)

Strong dipole-dipole
interaction with lactam

carbonyl.

Dipolar Aprotic

DMF

High (>100 mg/mL)

Excellent solvation of

the polar lactam core.

Polar Protic

Methanol

Moderate-High

H-bonding with
carbonyl oxygen;
good solvation of

iodine.

Polar Protic

Ethanol

Moderate

Slightly reduced
solubility compared to
MeOH due to alkyl
chain.

Chlorinated

DCM

High

Excellent solvent for
the lipophilic aryl-

iodide moiety.

Aromatic

Toluene

Moderate

Solvates the aryl ring;
useful for
crystallization at high
T.

Aqueous

Water

Very Low (<1 mg/mL)

Hydrophobic aryl-
iodide dominates;
lactam H-bond
accepting is

insufficient.

Thermodynamic Behavior

The dissolution process is endothermic (

). Solubility increases significantly with temperature, particularly in alcohols and toluene.
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» Best Solvent for Reaction: DMSO or DMF (High solubility, high boiling point).

» Best Solvent for Crystallization: Ethanol/Water mixture or Toluene/Heptane (Anti-solvent
method).

Validated Experimental Protocol

To generate precise solubility data (Mole Fraction

) for your specific batch of N-(2-iodophenyl)valerolactam, follow this self-validating Isothermal
Saturation Method.

Workflow Diagram

Start: Excess Solid + Solvent

Equilibration
(Shake Flask: 24-48h @ T)

'

Phase Separation
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'

Quantification
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'

Validation
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Figure 2: Standard workflow for determining thermodynamic solubility.

Step-by-Step Methodology

o Preparation: Add excess N-(2-iodophenyl)valerolactam solid to 10 mL of the target solvent in
a jacketed glass vessel.

» Equilibration: Stir magnetically at a fixed temperature (e.g., 298.15 K) for 24—48 hours.
Ensure solid phase remains present.

o Sampling: Stop stirring and allow phases to settle for 1 hour. Withdraw 1 mL of supernatant
using a pre-heated syringe.

o Filtration: Filter through a 0.45 um PTFE filter (hydrophobic for organics) into a tared vial.

¢ Quantification (Gravimetric): Evaporate solvent under vacuum/nitrogen flow. Dry residue to
constant weight.

o Calculation:

e Quantification (HPLC - Preferred): Dilute the filtrate with mobile phase (e.g., ACN:Water) and
inject into HPLC.

o Column: C18, 150 x 4.6 mm.
o Detection: UV @ 254 nm (Strong absorption by iodophenyl group).

Thermodynamic Modeling

Once experimental data is obtained, use the Modified Apelblat Equation to correlate solubility
with temperature. This is the industry standard for pharmaceutical intermediates.

 : Mole fraction solubility.[1]
 : Absolute temperature (Kelvin).[2][1][3]

» : Empirical model parameters determined by regression analysis.

Why this matters:
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» Parameter B: Related to the enthalpy of solution. A large negative B indicates strong
temperature dependence (steep solubility curve), suggesting cooling crystallization is a
viable purification method.

Applications in Drug Development

While N-(2-iodophenyl)valerolactam is the ortho-isomer, its chemistry parallels the para-isomer
used in Apixaban manufacturing.

 Purification: The iodine atom is heavy and lipophilic. Impurities lacking the iodine (e.g., N-
phenylvalerolactam) will have higher water solubility.

o Strategy: Dissolve crude product in hot Ethanol. Add Water slowly as an anti-solvent. The
iodinated product precipitates first.

e Coupling Reactions: In Copper-catalyzed C-N coupling (Goldberg reaction), the solubility of
the lactam in 1,4-Dioxane or Toluene is critical for reaction kinetics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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